molecular formula C11H12O2 B14810189 2-Cyclopropoxy-5-methylbenzaldehyde

2-Cyclopropoxy-5-methylbenzaldehyde

Cat. No.: B14810189
M. Wt: 176.21 g/mol
InChI Key: ADOHHPVWMXGQKQ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a benzaldehyde derivative where a cyclopropoxy group is attached to the benzene ring at the second position, and a methyl group is attached at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as NaOH, Ba(OH)2, or NH4Cl . Microwave-assisted synthesis has also been reported to improve the yield and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-Cyclopropoxy-5-methylbenzoic acid.

    Reduction: 2-Cyclopropoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclopropoxy-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The compound’s aldehyde group is highly reactive and can form Schiff bases with amino groups in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-5-methylbenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-cyclopropyloxy-5-methylbenzaldehyde

InChI

InChI=1S/C11H12O2/c1-8-2-5-11(9(6-8)7-12)13-10-3-4-10/h2,5-7,10H,3-4H2,1H3

InChI Key

ADOHHPVWMXGQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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